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Abstract

SSR180711, chemically identified as 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-
bromophenyl ester, is a selective partial agonist of the a7 nicotinic acetylcholine receptor
(nAChR) that has garnered significant interest for its potential therapeutic applications in
cognitive deficits associated with neurological and psychiatric disorders.[1][2] This document
provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological
profile of SSR180711, with a focus on its mechanism of action and the downstream signaling
pathways it modulates. All quantitative data are summarized in structured tables, and key
experimental methodologies are detailed. Visual diagrams generated using the DOT language
are provided to illustrate complex biological pathways and experimental workflows.

Discovery and Pharmacological Profile

SSR180711 was identified as a novel compound with high affinity and selectivity for the a7
NAChR.[3] It demonstrates partial agonist activity at both human and rat a7 nAChRs.[1][3] The
compound has shown potential in improving cognitive function in various preclinical models,
suggesting its therapeutic utility in conditions like schizophrenia and Alzheimer's disease.[3][4]

Binding Affinity and Potency
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SSR180711 exhibits a high binding affinity for a7 nAChRs, as determined by radioligand
binding assays. Its functional potency has been characterized in various in vitro systems,
demonstrating its partial agonist nature.

Parameter Species Value Reference
Ki Rat a7 nAChR 22 £ 4 nM [1]
Ki Human a7 nAChR 14 +1 nM [11[3]

Human a7 nAChR
EC50 4.4 uM [1]
(Xenopus oocytes)

Human a7 nAChR
EC50 0.9 uM [1]
(GHA4C1 cells)

o o Human a7 nAChR
Intrinsic Activity (X tes) 51% [1]
enopus oocytes

o . Human a7 nAChR
Intrinsic Activity (GHACL cells) 36% [1]
cells

ID50 (ex vivo [3H]a-

Mouse 8 mg/kg p.o. 1
bungarotoxin binding) gikg p [1]

In Vivo Efficacy

Preclinical studies have demonstrated the ability of SSR180711 to modulate neurotransmitter
systems and improve cognitive performance in animal models.
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Observed
Effect Model System Dosage Reference
Outcome
Increased Awake Rats 1.41 +0.30 uM
1.0 ug (local )
Glutamate (Prefrontal ) ) increase above [5]
infusion) ,
Release Cortex) baseline
Increased Awake Rats 3.51+£0.36 uM
5.0 ug (local )
Glutamate (Prefrontal ] } increase above [5]
infusion) )
Release Cortex) baseline
Freely moving
Increased rats
) ) ] Dose-dependent
Acetylcholine (Hippocampus &  3-10 mg/kg i.p. ] [1]
increase
Release Prefrontal
Cortex)
Increased Increase in
) Rats (Prefrontal
Dopamine MED: 1 mg/kg extracellular [4]
Cortex)
Release levels
Enhanced Long-
Rat and mouse )
Term ] Increased LTP in
o hippocampal 0.3 uM ] [1]
Potentiation ) the CAL1 field
slices
(LTP)
Reversal of Reversal of

Episodic Memory

Rats (MK-801

MED: 0.3 mg/kg

deficits in object

[4]

o induced) .
Deficits recognition
Reversal of Reversal of
] Rats (Neonatal ]
Attentional MED: 0.3 mg/kg selective [4]
) PCP treatment) ] o
Impairment attention deficits

Amelioration of

Cognitive Deficits

Mice (PCP-

induced)

3.0 mg/kg

(subchronic)

Improvement in

novel object

recognition test

[6]

Chemical Synthesis
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The synthesis of SSR180711 and its analogs generally involves the acylation of a diamine core
with an aromatic carboxylic or oxycarbonic acid.[7] While a detailed, step-by-step protocol for
the specific synthesis of SSR180711 is not publicly available in the provided search results, a
general synthetic strategy can be inferred.

A potential synthetic route would likely involve the reaction of 1,4-diazabicyclo[3.2.2]nonane
with 4-bromophenyl chloroformate or a similar activated carboxylic acid derivative.

General Synthetic Scheme for SSR180711 Analogs

. : 4-Bromophenyl
(1,4-Dlazablcyclo[S.2.2]nonane) %Chloroformate)

Acylation

Reaction

SSR180711

Click to download full resolution via product page

A generalized synthetic workflow for SSR180711 analogs.

Mechanism of Action and Signaling Pathways

SSR180711 acts as a partial agonist at a7 nAChRs, which are ligand-gated ion channels
permeable to cations, primarily Ca2+ and Na+. The activation of these receptors by
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SSR180711 leads to neuronal depolarization and the modulation of various downstream
signaling cascades.

Modulation of Neurotransmitter Release

A key mechanism of action for SSR180711 is its ability to enhance the release of several key
neurotransmitters, including glutamate, acetylcholine, and dopamine.[1][4][5] This modulation is
thought to underlie its pro-cognitive effects.

The a7 nAChRs are located on presynaptic terminals, and their activation by SSR180711
facilitates neurotransmitter release. For instance, in the prefrontal cortex, local infusion of
SSR180711 leads to a rapid and transient increase in extracellular glutamate levels.[5] This
effect is blocked by the selective a7 nAChR antagonist, a-bungarotoxin, confirming the
receptor-mediated mechanism.[5]
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SSR180711-Mediated Neurotransmitter Release
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Signaling pathway of SSR180711-induced neurotransmitter release.
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Enhancement of Synaptic Plasticity

SSR180711 has been shown to increase long-term potentiation (LTP) in the CALl field of the
hippocampus, a cellular mechanism underlying learning and memory.[1] This effect is
abolished in mice lacking the a7 nAChR gene, highlighting the receptor's critical role in this
process.[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering institutions, the
principles of the key experiments can be outlined based on the published literature.

Radioligand Binding Assay

o Objective: To determine the binding affinity (Ki) of SSR180711 for a7 nAChRs.
o Methodology:

o Prepare membrane homogenates from cells or tissues expressing the receptor of interest
(e.g., rat brain or cells transfected with human a7 nAChR).

o Incubate the membranes with a radiolabeled ligand that specifically binds to the a7 nAChR
(e.g., [3H]a-bungarotoxin).

o Add increasing concentrations of unlabeled SSR180711 to compete with the radioligand
for binding.

o After incubation, separate the bound and free radioligand by filtration.
o Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

o Calculate the IC50 value (concentration of SSR180711 that inhibits 50% of the specific
binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff
equation.

Electrophysiology in Xenopus Oocytes
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o Objective: To characterize the functional activity (EC50 and intrinsic activity) of SSR180711
at human a7 nAChRs.

o Methodology:
o Inject Xenopus oocytes with cRNA encoding the human a7 nAChR.

o After a period of expression, use a two-electrode voltage-clamp technique to measure ion
currents across the oocyte membrane.

o Perfuse the oocytes with a control solution and then with solutions containing increasing
concentrations of SSR180711.

o Record the peak inward current elicited by each concentration of the compound.

o Normalize the responses to the maximal current induced by a full agonist (e.qg.,
acetylcholine).

o Plot the concentration-response curve and fit it with a sigmoidal function to determine the
EC50 and intrinsic activity.

In Vivo Microdialysis

o Objective: To measure the effect of SSR180711 on extracellular neurotransmitter levels in
the brain of freely moving animals.

o Methodology:

o Surgically implant a microdialysis probe into a specific brain region of interest (e.qg.,
prefrontal cortex or hippocampus) of a rat.

o Continuously perfuse the probe with an artificial cerebrospinal fluid.
o Collect the dialysate samples at regular intervals.

o Administer SSR180711 (e.g., via intraperitoneal injection).
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o Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine)
in the dialysate samples using high-performance liquid chromatography (HPLC) coupled
with an appropriate detection method (e.g., electrochemical detection or mass
spectrometry).

o Express the changes in neurotransmitter levels as a percentage of the baseline levels
before drug administration.
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Experimental Workflow for Preclinical Evaluation
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A typical workflow for the preclinical assessment of a compound like SSR180711.
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Clinical Development

SSR180711 has been investigated in a Phase 2 clinical trial for patients with mild Alzheimer's
disease.[8] However, further development of the compound was stopped.[8] The reasons for
the discontinuation are not detailed in the provided search results.

Conclusion

SSR180711 is a potent and selective partial agonist of the a7 nAChR with demonstrated pro-
cognitive effects in a variety of preclinical models. Its mechanism of action involves the
enhancement of neurotransmitter release and synaptic plasticity. While its clinical development
has been discontinued, the study of SSR180711 has provided valuable insights into the
therapeutic potential of targeting the a7 nAChR for the treatment of cognitive dysfunction. The
data and methodologies presented in this whitepaper serve as a comprehensive resource for
researchers in the field of neuroscience and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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